2-(Cyclohexanesulfonyl)-3-methylbutanoic acid
Description
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid is a substituted carboxylic acid featuring a cyclohexanesulfonyl group attached to the α-carbon of a 3-methylbutanoic acid backbone. The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, significantly influencing the compound’s acidity, solubility, and reactivity compared to simpler carboxylic acids.
Properties
IUPAC Name |
2-cyclohexylsulfonyl-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-8(2)10(11(12)13)16(14,15)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUHVRKXPGBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178202-86-2 | |
| Record name | 2-(cyclohexanesulfonyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid typically involves the reaction of cyclohexanesulfonyl chloride with 3-methylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted cyclohexanesulfonyl derivatives.
Scientific Research Applications
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid and related compounds:
Acidity and Reactivity
- Target Compound : The sulfonyl group withdraws electron density via resonance and induction, stabilizing the conjugate base and significantly lowering the pKa (estimated ~1-2). This enhances reactivity in nucleophilic substitution or esterification reactions .
- Cyclohexylmethyl Analogs : The absence of an electron-withdrawing group results in higher pKa values (~4-5), making these compounds less acidic and more suitable for applications requiring controlled release of carboxylic acid functionalities .
- 3-Methylbutanoic Acid: A simple branched-chain acid with pKa ~4.8, commonly involved in metabolic pathways (e.g., cheese fermentation) due to its volatility and solubility .
Solubility and Polarity
- The sulfonyl group in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing miscibility in non-polar media.
- Cyclohexylmethyl analogs (e.g., C₁₂H₂₂O₂) are highly hydrophobic, favoring lipid-rich environments or organic solvents like chloroform .
Biological Activity
Overview
2-(Cyclohexanesulfonyl)-3-methylbutanoic acid, with the CAS number 1178202-86-2, is an organic compound characterized by a cyclohexane ring attached to a sulfonyl group and a butanoic acid moiety. This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.
The biological activity of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This mechanism may lead to alterations in various biochemical pathways, contributing to its observed effects in biological systems.
Enzyme Inhibition
The compound's sulfonyl group suggests potential as an enzyme inhibitor. Sulfonamides are known for their ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This characteristic can be leveraged for therapeutic applications, particularly in treating diseases where enzyme dysregulation is a factor .
Case Studies
- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various sulfonamide derivatives on human tumor cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, suggesting that modifications in the structure of sulfonamides could enhance their antitumor properties.
- Enzyme Interaction Studies : In vitro assays demonstrated that compounds with similar sulfonyl functionalities inhibited key metabolic enzymes involved in cancer progression. These findings support the hypothesis that 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid may also possess similar inhibitory effects on relevant enzymes .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cyclohexanesulfonic Acid | Lacks the butanoic acid moiety | Limited biological activity |
| 3-Methylbutanoic Acid | Lacks the cyclohexanesulfonyl group | Minimal activity; primarily a fatty acid |
| Cyclohexanesulfonyl Chloride | Precursor for synthesis of 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid | Reactive; used in synthesis |
The unique combination of a cyclohexane ring, a sulfonyl group, and a butanoic acid moiety in 2-(Cyclohexanesulfonyl)-3-methylbutanoic acid imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
